molecular formula C7H11N3O2S B8533465 N-(4-aminomethyl-pyridin-2-yl)-methanesulfonamide

N-(4-aminomethyl-pyridin-2-yl)-methanesulfonamide

Cat. No. B8533465
M. Wt: 201.25 g/mol
InChI Key: WJIBFJGHHNLCRV-UHFFFAOYSA-N
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Patent
US08202863B2

Procedure details

N-(4-Cyano-pyridin-2-yl)-methanesulfonamide (0.15 g, 0.76 mmol) is dissolved in MeOH (4 mL) and concentrated HCl (2 mL) and is treated with Pd/C (10%, 150 mg). The mixture is stirred under H2 for 12 hours, filtered and concentrated in vacuo to afford N-(4-aminomethyl-pyridin-2-yl)-methanesulfonamide (0.15 g, 97%), which is used directly in the next step without further purification.
Name
N-(4-Cyano-pyridin-2-yl)-methanesulfonamide
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])[CH:4]=1)#[N:2].Cl>CO.[Pd]>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])[CH:4]=1

Inputs

Step One
Name
N-(4-Cyano-pyridin-2-yl)-methanesulfonamide
Quantity
0.15 g
Type
reactant
Smiles
C(#N)C1=CC(=NC=C1)NS(=O)(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under H2 for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NCC1=CC(=NC=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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